molecular formula C12H14N2O3 B13820568 [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate

[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate

Cat. No.: B13820568
M. Wt: 234.25 g/mol
InChI Key: ZCLBVMFGRVMSHK-MNOVXSKESA-N
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Description

[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate is a complex organic compound characterized by its unique pyrrolidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrolidine precursor, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate

InChI

InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m1/s1

InChI Key

ZCLBVMFGRVMSHK-MNOVXSKESA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](N(C1=O)C)C2=CN=CC=C2

Canonical SMILES

CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2

Origin of Product

United States

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